4-Amino-5-hydroxypentanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
40217-11-6 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-amino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3,6H2,(H,8,9) |
InChI Key |
JPYGFLFUDLRNKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CO)N |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis Pathways of 4 Amino 5 Hydroxypentanoic Acid
Identification in Biological Systems (e.g., Accumulation in Plants under Stress Conditions)
Direct evidence for the natural occurrence of 4-Amino-5-hydroxypentanoic acid remains elusive. However, the accumulation of a structurally similar isomer, 2-amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline), has been observed in certain plants under duress. Specifically, studies have shown that this compound accumulates in the leaves of C4 grasses subjected to drought conditions. This suggests that plants, under environmental stress, may synthesize a range of non-proteinogenic amino acids, and it is plausible that this compound could be one such compound in other species or under different stress conditions. The accumulation of these unusual amino acids is thought to be a part of the plant's defense and adaptation mechanisms.
Table 1: Accumulation of a Structural Isomer of this compound in Plants Under Stress
| Compound Name | Isomer of | Biological System | Stress Condition | Observed Effect |
| 2-amino-5-hydroxypentanoic acid (5-hydroxynorvaline) | This compound | C4 grasses | Drought | Accumulation in leaves |
Hypothetical Biosynthetic Routes and Metabolic Origins
In the absence of direct experimental evidence, the biosynthetic pathway for this compound can be hypothesized based on its structure and known metabolic pathways of other amino acids. A plausible route could originate from intermediates of central carbon and nitrogen metabolism.
One hypothetical pathway could involve the modification of a five-carbon amino acid precursor, such as glutamic acid or ornithine. For instance, a series of enzymatic reactions involving aminotransferases, hydroxylases, and decarboxylases could potentially convert these common metabolites into this compound.
Another possibility is a pathway originating from fatty acid metabolism. A five-carbon fatty acid intermediate could undergo amination and hydroxylation reactions to yield the final compound. The precise enzymes and intermediates involved would require experimental validation.
Proposed Role as a Metabolic Intermediate in Organisms
Given its structure, this compound could potentially serve as a metabolic intermediate in various organisms. It could be a precursor for the synthesis of other specialized metabolites or a product of a catabolic pathway.
For example, it could be further metabolized to yield energy or be converted into other nitrogenous compounds. Its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter and signaling molecule in both animals and plants, suggests a potential, though unproven, role in signaling pathways or as a neuromodulator. The presence of both an amino and a hydroxyl group offers multiple sites for further enzymatic modification, indicating its potential to be a versatile intermediate in a yet-to-be-discovered metabolic network. Further research is necessary to elucidate the specific metabolic fate and function of this intriguing molecule.
Synthetic Methodologies and Chemoenzymatic Approaches for 4 Amino 5 Hydroxypentanoic Acid
Chemical Synthesis Routes
Chemical synthesis offers versatile pathways to 4-Amino-5-hydroxypentanoic acid and its derivatives. These methods often rely on the strategic use of protecting groups and controlled multi-step reactions to ensure regioselectivity and, where necessary, stereochemical integrity.
Selective Reduction Strategies (e.g., Reduction of N-Tritylglutamate Derivatives)
The core transformation in synthesizing this compound from a glutamate (B1630785) precursor is the selective reduction of the side-chain (gamma) carboxylic acid to a primary alcohol. The compound is recognized as a reduced form of glutamic acid, with synonyms including DL-glutam-1-ol nih.gov. This conversion requires the amino group and the alpha-carboxylic acid to be suitably protected to prevent undesired reactions.
A common strategy involves the activation of the target carboxylic acid followed by reduction. For N-protected amino acids, one effective method is the reaction with ethyl chloroformate to form a reactive mixed-anhydride intermediate, which is subsequently reduced with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in water core.ac.uk. Another powerful and selective system for reducing carboxylic acids, even in the presence of other functional groups like esters, is a combination of sodium borohydride and iodine (NaBH₄/I₂) in a solvent such as tetrahydrofuran (B95107) (THF) stackexchange.com.
The use of a bulky N-protecting group like trityl (Tr) is advantageous in such syntheses. The trityl group effectively shields the amino group during the reduction step and is known to be compatible with amino alcohol synthesis nih.gov. The synthesis would thus begin with an N-tritylglutamate derivative, followed by selective reduction of the gamma-carboxyl group to yield the desired N-Trityl-4-amino-5-hydroxypentanoic acid, which can then be deprotected.
Multi-step Organic Synthesis of Chiral Derivatives
Producing specific enantiomers, such as (4S)-4-Amino-5-hydroxypentanoic acid, necessitates a multi-step, stereocontrolled synthetic sequence biosynth.com. Such syntheses frequently begin with a molecule from the "chiral pool," which are readily available, enantiomerically pure natural products. For this target molecule, L-glutamic acid, D-glutamic acid, or the corresponding pyroglutamic acids are logical starting points nih.gov.
A representative multi-step synthesis would involve an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used for each functional site. This allows for the selective modification of one part of the molecule while others remain shielded. For instance, a synthesis could proceed via:
Protection of the amino group with a Boc (tert-butyloxycarbonyl) group.
Differential esterification of the two carboxylic acids (e.g., as a benzyl (B1604629) ester and a methyl ester).
Selective removal of one of the ester groups to liberate a single carboxylic acid.
Reduction of the free carboxylic acid to the primary alcohol.
Sequential or final removal of all remaining protecting groups to yield the final product.
The complexity of these syntheses is highlighted in the preparation of related analogues like hydroxyglutamic acids, which can involve intricate steps such as intramolecular lactonization and subsequent ring-opening to establish the correct stereochemistry nih.gov.
Utilization of Protecting Groups in Synthesis (e.g., Boc, Fmoc)
Protecting groups are indispensable in the synthesis of this compound, as they prevent the highly reactive amino group from participating in unwanted side reactions. The two most prevalent α-amino protecting groups used in modern organic synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).
The Boc group is acid-labile and is typically removed using a strong acid like trifluoroacetic acid (TFA) nih.gov. Its stability under basic and neutral conditions makes it suitable for reactions involving nucleophiles or basic reagents.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
|---|---|---|
| Removal Condition | Acid-labile | Base-labile |
| Primary Reagent for Cleavage | Trifluoroacetic acid (TFA) | Piperidine in DMF |
| Stability | Stable to bases and hydrogenation | Stable to acids |
| Common Application Strategy | Used when acid-sensitive side-chain protecting groups are not required or when base-labile conditions are needed elsewhere in the synthesis nih.govtsijournals.com. | Widely used in solid-phase peptide synthesis due to the mild deprotection conditions that preserve most acid-labile side-chain protecting groups nih.govtsijournals.com. |
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis provides a powerful alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. Enzymes can perform specific transformations on complex molecules, often without the need for extensive protecting group manipulations.
Enzymatic Transformations of Precursor Molecules
Enzymatic methods can achieve regio- and diastereoselective modifications of amino acid precursors that are challenging to accomplish through conventional chemistry. While a specific enzyme for the direct synthesis of this compound is not prominently documented, analogous chemoenzymatic syntheses demonstrate the potential of this approach.
For example, the synthesis of the complex, non-canonical amino acid 4,5-dihydroxy-L-isoleucine was achieved using a concise chemoenzymatic route. frontiersin.org This process featured two highly selective enzymatic C-H oxidation steps on L-isoleucine, catalyzed by hydroxylase enzymes. frontiersin.org This biocatalytic strategy successfully installed two hydroxyl groups with precise regio- and diastereoselectivity, a task that would otherwise require a lengthy and low-yielding multi-step chemical synthesis. frontiersin.org This highlights the power of enzymes to act as precision tools for modifying amino acid scaffolds.
Engineered Enzymes for Stereoselective Production of Amino Acids
The field of protein engineering allows for the modification of existing enzymes to create novel biocatalysts for desired reactions. By altering the active site of an enzyme, its substrate specificity and catalytic efficiency can be tailored for non-natural substrates.
A compelling demonstration of this principle is the synthesis of (R)-4-aminopentanoic acid, a close structural analog of the target compound, from levulinic acid. nih.gov Researchers started with glutamate dehydrogenase from Escherichia coli (EcGDH), which naturally did not act on levulinic acid. nih.gov Through structure-guided analysis, two key amino acid residues in the enzyme's active site (K116 and N348) were identified as critical for substrate binding. nih.gov By performing targeted mutations, they created a double mutant, EcGDHK116Q/N348M, with dramatically enhanced activity towards levulinic acid. nih.gov
To make the process efficient and sustainable, this engineered enzyme was used in a dual-enzyme system with a formate (B1220265) dehydrogenase, which regenerated the essential NADPH cofactor. This system achieved remarkable results, as detailed in the table below.
| Parameter | Value |
|---|---|
| Engineered Enzyme | EcGDHK116Q/N348M |
| Starting Material (Substrate) | Levulinic Acid (0.4 M) |
| Cofactor Regeneration Enzyme | Formate Dehydrogenase (FDH) |
| Reaction Time | 11 hours |
| Conversion Rate | > 97% |
| Stereoselectivity (Enantiomeric Excess) | > 99% ee |
This work showcases how engineered enzymes can be developed to synthesize valuable chiral amino acids with high conversion and near-perfect stereoselectivity, providing a green and efficient manufacturing route. nih.gov
Multi-enzyme Cascade Systems in Biocatalysis
The synthesis of structurally complex molecules such as this compound through multi-enzyme cascade systems represents a sophisticated and highly efficient approach in modern biocatalysis. These one-pot reactions, where multiple enzymatic steps are carried out sequentially without the isolation of intermediates, offer significant advantages in terms of process economy, waste reduction, and the ability to overcome unfavorable thermodynamic equilibria. The construction of such cascades for the synthesis of chiral amino alcohols often involves the strategic combination of oxidoreductases and transaminases.
A plausible and efficient multi-enzyme cascade for the production of this compound can be envisioned starting from a suitable precursor like a 4-keto-5-hydroxypentanoic acid derivative. This cascade would typically involve two key enzymatic transformations: the stereoselective reduction of a ketone and the stereoselective introduction of an amino group.
One such cascade could employ a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) in conjunction with a transaminase (TA). The KRED or ADH would stereoselectively reduce a ketone at the C-5 position to furnish the desired hydroxyl group, while the transaminase would convert a ketone at the C-4 position into the target amino group. The order of these reactions can be crucial and depends on the substrate specificity of the chosen enzymes. For instance, a highly selective KRED could first generate the (5S)-hydroxy intermediate, which is then a substrate for a specific (4S)-transaminase.
The successful implementation of such a cascade hinges on several factors, including the compatibility of the enzymes in a single reaction vessel, the availability and recycling of cofactors (e.g., NAD(P)H for KREDs/ADHs and pyridoxal-5'-phosphate (PLP) for TAs), and the management of reaction equilibria. Cofactor regeneration is a critical aspect, and it is often achieved by using a secondary enzyme system, such as glucose dehydrogenase (GDH) for NAD(P)H regeneration, or by using whole-cell biocatalysts that can regenerate cofactors internally. nih.gov The equilibrium of the transamination step, which can be unfavorable, is often driven towards the product by using a sacrificial amino donor that is converted into an easily removable co-product, or by coupling the reaction with a subsequent irreversible step.
An alternative multi-enzyme cascade could involve the de novo construction of the carbon backbone using an aldolase (B8822740), such as a 2-deoxy-D-ribose-5-phosphate aldolase (DERA). DERA can catalyze the aldol (B89426) addition of acetaldehyde (B116499) to a suitable acceptor, building the carbon skeleton of the precursor. This intermediate can then be channeled into a subsequent transamination step to introduce the amino functionality. Such an approach, starting from simple and inexpensive building blocks, exemplifies the elegance and efficiency of multi-enzyme cascade systems.
The following table summarizes representative data for the key enzymatic reactions in a multi-enzyme cascade for the synthesis of chiral amino alcohols, analogous to the synthesis of this compound.
| Enzyme | Enzyme Source | Substrate | Co-substrate/Cofactor | Product | Conversion/Yield | Enantiomeric Excess (ee) |
| Ketoreductase (KRED) | Rhodotorula glutinis | tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate | NADP+/Glucose/GDH | (3R,5S)-dihydroxy ester | >95% | >99% |
| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis | 6-chloro-3,5-dioxohexanoate | NADPH | (5S)-5-hydroxy-3-oxo product | - | >99.5% iupac.org |
| ω-Transaminase (ω-TA) | Chromobacterium violaceum | Phenylacetylcarbinol | L-Alanine/PLP | Cathine | - | >97% |
| Aldolase (DERA) | Escherichia coli | Acetaldehyde and Chloroacetaldehyde | - | (3R,4S)-3,5-dihydroxy-4-chloro-2-pentanone | - | - |
Chemoenzymatic Hybrid Synthesis Strategies
Chemoenzymatic hybrid synthesis strategies combine the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis to create efficient and sustainable routes to complex molecules like this compound. nih.gov These approaches are particularly valuable when a purely chemical or purely enzymatic route is either inefficient, low-yielding, or generates undesirable byproducts. In the context of this compound, a chemoenzymatic strategy would typically involve the chemical synthesis of a suitable precursor, followed by one or more key enzymatic transformations to introduce the desired chirality and functional groups.
A common chemoenzymatic route to statin side-chain precursors, which are structurally related to this compound, begins with the chemical synthesis of a β-keto ester or a related diketo compound. These precursors can be prepared through well-established organic chemistry methods, such as the Claisen condensation. The subsequent steps then leverage the power of biocatalysis for stereoselective transformations.
For instance, a chemically synthesized 4-oxo-pentanoic acid ester can be subjected to a two-step enzymatic process in a one-pot setup. The first enzymatic step would involve the stereoselective reduction of the C-5 carbonyl group (if present in the precursor design) or another functional group that can be converted to a hydroxyl group, catalyzed by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). This reaction establishes the stereocenter at the C-5 position. The second enzymatic step would be the stereoselective amination of the C-4 keto group using a transaminase (TA) with an appropriate amino donor. This step sets the stereocenter at the C-4 position.
The synergy in this hybrid approach is evident: chemical synthesis provides a reliable and scalable method to produce the core structure of the molecule, while the enzymatic steps ensure the correct stereochemistry at the chiral centers, a task that is often challenging and requires multiple steps with protecting groups in traditional organic synthesis. This approach avoids the use of harsh chemical reagents and complex purification procedures often associated with asymmetric chemical synthesis.
The choice of enzymes is critical for the success of a chemoenzymatic strategy. The enzymes must exhibit high stereoselectivity for the specific substrate and be robust enough to function under the process conditions. Protein engineering and directed evolution techniques are often employed to tailor enzymes with desired properties, such as improved substrate specificity, activity, and stability.
The table below presents representative data for key enzymatic steps within a chemoenzymatic hybrid synthesis of chiral building blocks analogous to this compound.
| Enzyme | Enzyme Source | Chemical Precursor | Enzymatic Transformation | Product | Yield | Stereoselectivity |
| Alcohol Dehydrogenase | Lactobacillus brevis | tert-butyl 6-bromo-3,5-dioxohexanoate | Regio- and enantioselective reduction | (5S)-5-hydroxy-3-oxo product | - | 91% ee iupac.org |
| Ketoreductase (KRED) with GDH | Engineered E. coli | Ethyl (R)-4-cyano-3-oxobutanoate | Stereoselective reduction | Ethyl (3R,5S)-dihydroxy-6-cyanohexanoate | 96% | >99.5% ee |
| Halohydrin Dehalogenase (HHDH) | Engineered E. coli | Vicinal haloalcohol | Nucleophilic substitution with cyanide | Cyanohydrin | - | - |
| Lipase | Candida antarctica (CAL-B) | ε-caprolactone | In situ hydrolysis | 6-hydroxyhexanoic acid | 81% (isolated) | - nih.gov |
Analytical Chemistry for Research Characterization of 4 Amino 5 Hydroxypentanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-Amino-5-hydroxypentanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 1H-1H COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. ¹H NMR, in particular, provides information about the chemical environment of the hydrogen atoms within the molecule.
For instance, the proton at C4, being adjacent to both an amino group and a carbon chain, would likely appear as a multiplet. The protons on the hydroxymethyl group (C5) would also exhibit a distinct signal, likely a doublet of doublets due to coupling with the C4 proton. The protons at C2 and C3 would present as multiplets resulting from their coupling with each other and with the C4 proton.
To further elucidate the connectivity between these protons, two-dimensional NMR techniques like ¹H-¹H Correlation Spectroscopy (COSY) would be employed. A COSY spectrum would show cross-peaks between protons that are directly coupled to each other, confirming the adjacencies of the proton environments within the molecule's backbone.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling with |
| H-2 | ~2.2-2.4 | Multiplet | H-3 |
| H-3 | ~1.7-1.9 | Multiplet | H-2, H-4 |
| H-4 | ~3.0-3.2 | Multiplet | H-3, H-5 |
| H-5 | ~3.5-3.7 | Multiplet | H-4 |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 133.15 g/mol and a molecular formula of C₅H₁₁NO₃. nih.govnih.gov
In a typical mass spectrum, this compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments would be measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For example, the exact mass is reported as 133.07389321 Da. nih.govnih.gov
Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH). Analyzing these fragments helps to piece together the structure of the parent molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound was not found in the search results, the expected characteristic absorption bands can be predicted based on its structure.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| N-H (Amine) | Stretching | 3400-3250 |
| C-H (Alkane) | Stretching | 2960-2850 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C-N | Stretching | 1250-1020 |
| C-O | Stretching | 1300-1000 |
The presence of a broad band in the 3300-2500 cm⁻¹ region would indicate the O-H stretch of the carboxylic acid, while another broad band around 3500-3200 cm⁻¹ would correspond to the O-H stretch of the alcohol. The N-H stretching of the primary amine would appear in the 3400-3250 cm⁻¹ range. A strong absorption around 1725-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) group of the carboxylic acid.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids. mdpi.com Since this compound lacks a native chromophore that would allow for strong UV absorbance detection, a derivatization step is typically required to attach a fluorescent tag to the amino group. This significantly enhances the sensitivity and selectivity of the detection. mdpi.com
Several derivatizing agents are available, such as 2,3-naphthalenedicarboxaldehyde (NDA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). mdpi.comnih.gov The derivatization reaction is usually performed pre-column. The resulting fluorescent derivative is then separated from other components in the sample on a reversed-phase HPLC column, often an octadecylsilyl (ODS) column. mdpi.com
The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov The fluorescent derivative is then detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the specific fluorescent tag used. mdpi.comtcichemicals.com This method allows for the quantification of this compound at very low concentrations. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) can also be employed for the analysis of amino acids, but it requires a derivatization step to increase the volatility of the analyte. researchgate.net For this compound, both the amino and carboxyl groups, as well as the hydroxyl group, would need to be derivatized. A common approach involves esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. researchgate.net
The resulting volatile derivative is then injected into the GC, where it is separated on a capillary column. researchgate.net Chiral GC columns can be used to separate the enantiomers of this compound if required. researchgate.net Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation based on the mass spectrum of the derivatized analyte. While specific GC methods for this compound were not detailed in the search results, general methods for amino acid analysis by GC are well-established. nist.govnist.govnist.gov
Derivatization Strategies for Enhanced Analytical Sensitivity
This compound, being a polar and non-volatile molecule, presents challenges for direct analysis by certain chromatographic techniques, particularly gas chromatography (GC). Derivatization is a chemical modification process employed to convert the analyte into a more suitable form for analysis, typically enhancing its volatility, thermal stability, and detectability. For this compound, derivatization would target its primary amine (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups.
Common derivatization approaches for amino acids that are applicable to this compound include silylation and acylation.
Silylation: This is a widely used technique where active hydrogens in the -NH2, -OH, and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. epo.org The resulting TMS-derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis. google.com
Acylation: This process involves the introduction of an acyl group. For amino acids, this is often a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. google.com Esterification can be achieved using an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst. Subsequent acylation of the amino and hydroxyl groups can be performed using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.comresearchgate.net These fluorinated derivatives are highly electronegative, which enhances their sensitivity in electron capture detection (ECD) and mass spectrometry. mdpi.com
Another important class of derivatization reagents for enhancing detection in high-performance liquid chromatography (HPLC) are those that introduce a chromophore or fluorophore into the molecule. This is particularly useful for compounds that lack a strong UV-absorbing or fluorescent moiety. Reagents such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), dansyl chloride, and o-phthalaldehyde (B127526) (OPA) react with the primary amine group to yield highly detectable derivatives. justia.comnih.gov
Table 1: Common Derivatization Reagents for Amino Acids and their Target Functional Groups
| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Typical Analytical Technique |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH2 | GC-MS |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -OH, -NH2 | GC-MS |
| Trifluoroacetic anhydride | TFAA | -OH, -NH2 | GC-MS |
| Pentafluoropropionic anhydride | PFPA | -OH, -NH2 | GC-MS |
| 9-Fluorenylmethyloxycarbonyl chloride | FMOC-Cl | -NH2 | HPLC-UV/Fluorescence |
| Dansyl chloride | -NH2 | HPLC-UV/Fluorescence | |
| o-Phthalaldehyde | OPA | -NH2 (in presence of a thiol) | HPLC-Fluorescence |
Chiral Analysis Methodologies for Enantiomeric Purity Determination
As a chiral molecule, this compound can exist as two non-superimposable mirror images, or enantiomers. The determination of enantiomeric purity is critical in many scientific contexts. Chiral analysis is typically performed using chromatographic techniques, either by direct or indirect methods.
Direct Methods: Direct chiral separation involves the use of a chiral stationary phase (CSP) in HPLC or GC. These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation.
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for a broad range of chiral compounds, including amino acids. googleapis.com
Macrocyclic Glycopeptide-based CSPs: Stationary phases like those based on teicoplanin or vancomycin (B549263) are particularly effective for the separation of underivatized amino acids. googleapis.com The complex structures of these selectors offer multiple interaction points (hydrogen bonding, ionic, and hydrophobic) that facilitate chiral recognition.
Cyclodextrin-based CSPs: Derivatized β-cyclodextrins are also used as chiral selectors. The enantiomers can be included in the chiral cavity of the cyclodextrin (B1172386) to different extents, leading to separation.
Indirect Methods: Indirect chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.
A widely used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). It reacts with the primary amine group of the amino acid enantiomers to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance. Other examples of CDAs include (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
The choice between direct and indirect methods depends on factors such as the nature of the analyte, the availability of suitable CSPs or CDAs, and the required sensitivity and resolution.
Table 2: Comparison of Chiral Analysis Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral selector immobilized on the column. | No need for derivatization, reducing sample preparation time and potential side reactions. | CSPs can be expensive and may not be available for all compounds. Method development can be complex. |
| Indirect (Chiral Derivatizing Agent) | Conversion of enantiomers into diastereomers using a chiral reagent, followed by separation on an achiral column. | Uses standard, less expensive achiral columns. Can enhance detectability. | Requires an additional reaction step. The CDA must be enantiomerically pure. Potential for kinetic resolution. |
Molecular Interactions and Biochemical Mechanisms of 4 Amino 5 Hydroxypentanoic Acid
Investigation of Substrate Activity with Metabolic Enzymes
Currently, there is a lack of specific research data detailing the direct substrate activity of 4-Amino-5-hydroxypentanoic acid with a wide range of metabolic enzymes. Enzymatic assays are crucial for determining the kinetic parameters of an enzyme with its substrate, including the Michaelis constant (K_m) and catalytic efficiency (k_cat/K_m). Such studies would be necessary to fully elucidate the metabolic fate of this compound and identify the specific enzymes responsible for its conversion in biological systems.
Future research involving in vitro enzymatic assays with purified enzymes and in vivo metabolic labeling studies would be required to comprehensively understand the role of this compound as a substrate in various metabolic pathways.
Proposed Roles in Amino Acid Metabolism Regulation
Amino acid metabolism is a complex and tightly regulated network of biochemical pathways essential for protein synthesis, energy production, and the synthesis of numerous bioactive molecules. The structural similarity of this compound to key amino acids suggests its potential to interfere with or modulate these pathways.
Significant understanding of the potential biochemical effects of this compound comes from studies of its close structural analogue, (S)-2-Amino-4-oxo-5-hydroxypentanoic acid, also known as RI-331 or HONV. This compound has been identified as a potent inhibitor of homoserine dehydrogenase (HSD), a key enzyme in the aspartate pathway of amino acid biosynthesis. bldpharm.com This pathway is crucial for the synthesis of threonine, isoleucine, and methionine in bacteria, fungi, and plants. bldpharm.com
The mechanism of action of RI-331 involves the inhibition of HSD, which catalyzes the conversion of aspartate-β-semialdehyde to homoserine. bldpharm.com By blocking this step, RI-331 effectively halts the production of these essential amino acids, leading to the inhibition of protein synthesis and ultimately, the cessation of growth in susceptible organisms. bldpharm.com The specificity of RI-331 for fungal HSD makes it an attractive candidate for the development of antifungal agents. bldpharm.com
The inhibitory action of RI-331 on homoserine dehydrogenase highlights a potential mechanism by which this compound, due to its structural resemblance, might interact with and regulate amino acid metabolism.
Table 1: Comparison of Related Analogues and their Biochemical Targets
| Compound | Structure | Target Enzyme | Pathway Affected |
| This compound | C₅H₁₁NO₃ | Not definitively identified | Proposed to interact with amino acid metabolism |
| (S)-2-Amino-4-oxo-5-hydroxypentanoic acid (RI-331/HONV) | C₅H₉NO₄ | Homoserine Dehydrogenase (HSD) bldpharm.com | Aspartate pathway of amino acid biosynthesis bldpharm.com |
Interactions with Other Biological Pathways and Stress Responses in Plant Systems
In plants, amino acid metabolism is intricately linked to various physiological processes, including growth, development, and responses to environmental stress. While direct evidence of the role of this compound in plant stress responses is limited, the established importance of amino acids and their derivatives in these processes allows for informed hypotheses.
Plants under abiotic stress, such as drought, salinity, or extreme temperatures, often accumulate various amino acids and their derivatives, which can act as osmolytes, antioxidants, or signaling molecules. frontiersin.org For instance, proline and other amino acids are known to accumulate in response to water deficit and play a role in osmotic adjustment and the protection of cellular structures.
Given that this compound is an amino acid derivative, it is plausible that it could be involved in plant stress responses. It might act as a signaling molecule, be metabolized to produce stress-protective compounds, or interfere with the signaling pathways of other stress-related amino acids. However, without specific studies on the metabolism and accumulation of this compound in plants under stress, its precise role remains speculative. Further research, including metabolomic studies of stressed plants, would be necessary to determine its involvement in these critical biological pathways.
Theoretical and Computational Studies of 4 Amino 5 Hydroxypentanoic Acid
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. For 4-Amino-5-hydroxypentanoic acid, these simulations could provide valuable insights into its potential biological roles.
A typical molecular docking study would involve the three-dimensional modeling of this compound and docking it into the active site of a relevant protein. The simulation would calculate the binding energy, which is a measure of the strength of the interaction, and identify the key amino acid residues involved in the binding. This information is critical for understanding the compound's mechanism of action and for the rational design of more potent analogs.
While no specific docking studies for this compound have been published, research on similar small molecules demonstrates the utility of this approach. For instance, docking studies on other amino acid derivatives have successfully predicted their interactions with various enzymes, guiding further experimental work.
Table 1: Hypothetical Data from a Molecular Docking Simulation of this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Hydrogen Bonds |
| GABA Receptor | -7.2 | Tyr157, Ser248, Arg256 | 3 |
| Glutamate (B1630785) Decarboxylase | -6.5 | Asp231, His395, Lys398 | 4 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Quantum Chemical Calculations and Ab Initio Approaches for Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are fundamental for understanding the electronic structure of a molecule. These calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity.
For this compound, these methods could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. Furthermore, these calculations can determine the electrostatic potential surface, which reveals the regions of the molecule that are electron-rich or electron-poor, guiding the prediction of non-covalent interactions.
Table 2: Predicted Electronic Properties of this compound
| Property | Value |
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| XLogP3-AA | -3.8 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 133.07389321 Da |
| Topological Polar Surface Area | 83.6 Ų |
Data sourced from PubChem and other chemical databases. These are computed properties and not from direct quantum chemical calculation papers on this specific molecule. nih.govguidechem.com
Prediction of Reactivity and Stereoselectivity in Enzymatic Transformations
Computational methods can be employed to predict the reactivity of this compound in enzymatic transformations. By modeling the reaction mechanism within an enzyme's active site, it is possible to understand the factors that control the reaction's outcome, including its stereoselectivity.
For a chiral molecule like this compound, understanding and predicting the stereochemical outcome of enzymatic reactions is crucial. Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful tool for this purpose. These hybrid methods treat the reacting part of the system with high-level quantum mechanics while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. This approach can elucidate the transition states of the reaction and explain why a particular stereoisomer is preferentially formed.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map the energy landscape that governs the transitions between them.
Techniques such as molecular dynamics (MD) simulations can be used to explore the conformational space of this compound. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility. The results of such an analysis would be a set of preferred conformers and the energetic barriers between them, which is essential for understanding how the molecule might adapt its shape to bind to different biological targets.
Future Research Directions and Emerging Challenges
Further Elucidation of Undefined Biological Roles in Diverse Organisms
Currently, the known biological roles of 4-Amino-5-hydroxypentanoic acid are limited. It has been identified as a substrate for GABA-T (gamma-aminobutyric acid transaminase), where it is processed without causing irreversible inactivation of the enzyme proquest.com. This suggests a potential role in neurotransmitter metabolism. Furthermore, its (4S) stereoisomer, designated as GAU, is recognized as a ligand that interacts with Glutamate--tRNA ligase, as documented in the Protein Data Bank proteopedia.orgebi.ac.ukebi.ac.uk.
However, the full spectrum of its biological activities across different organisms is largely uncharted territory. Future research should focus on:
Metabolic Pathway Analysis: Identifying the biosynthetic and degradation pathways of this compound in various organisms. This could involve isotopic labeling studies and metabolomic profiling.
Pharmacological Screening: A systematic evaluation of its effects on a wide range of cellular targets, including receptors, enzymes, and ion channels, to uncover potential therapeutic applications.
In Vivo Functional Studies: Utilizing model organisms to investigate the physiological and behavioral effects of modulating the levels of this compound.
| Biological Target | Interaction/Role | Organism/System |
| GABA-T (gamma-aminobutyric acid transaminase) | Substrate | Not specified |
| Glutamate--tRNA ligase | Ligand (as GAU) | Not specified |
Advancement of Novel Stereoselective and Sustainable Synthesis Methods
The development of efficient and scalable synthetic routes to produce enantiomerically pure this compound is paramount for advancing its research. While specific methods for this compound are not extensively reported, general strategies for the asymmetric synthesis of related β-hydroxy γ-amino acids and α-amino β-hydroxy acid derivatives can be adapted and optimized nih.govnih.govrsc.org.
Future efforts in this area should prioritize:
Development of Novel Catalytic Systems: Exploring new chiral catalysts and biocatalysts to achieve high stereoselectivity and yields.
Green Chemistry Approaches: Designing synthetic routes that utilize renewable starting materials, minimize waste, and employ environmentally benign reagents and solvents. One potential sustainable approach could involve the ring-opening of pyroglutaminol scribd.com.
Flow Chemistry and Process Optimization: Implementing continuous flow technologies to improve reaction efficiency, safety, and scalability.
Exploration of New Derivatization Strategies for Enhanced Bioactivity Profiling
To explore the structure-activity relationships and enhance the therapeutic potential of this compound, the synthesis and screening of a diverse library of its derivatives are essential. Derivatization can be used to modulate pharmacokinetic properties, improve target binding affinity, and introduce new functionalities. A patent has mentioned the use of this compound in the generation of macrocyclic compounds, indicating its potential as a scaffold in medicinal chemistry google.com.
Key areas for future research include:
Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate a wide array of analogs with modifications at the amino, hydroxyl, and carboxylic acid groups.
Bioisosteric Replacement: Substituting key functional groups with bioisosteres to improve metabolic stability and oral bioavailability.
Prodrug Design: Developing prodrugs that can release the active this compound at the target site, thereby improving its therapeutic index.
Application of Advanced Computational Approaches for Structure-Function Relationship Studies
Computational modeling and simulation can provide valuable insights into the interactions of this compound with its biological targets and guide the design of novel derivatives with improved properties. While no specific computational studies on this molecule have been published, established methodologies can be readily applied.
Future computational research should focus on:
Molecular Docking and Dynamics Simulations: Investigating the binding modes of this compound and its analogs with target proteins to understand the molecular basis of their activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the structural features of derivatives with their biological activities scispace.comresearchgate.netelsevierpure.com.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using in silico tools to predict the pharmacokinetic and toxicological profiles of new analogs, thereby accelerating the drug discovery process.
Integration into Multi-component Biocatalytic and Synthetic Biology Systems
The integration of this compound into biocatalytic cascades and engineered metabolic pathways represents a promising avenue for the sustainable production of this and other valuable chemicals. While direct integration has not been reported, the broader field of amino acid hydroxylation provides a strong foundation for future work mdpi.com.
Emerging challenges and opportunities in this area include:
Enzyme Discovery and Engineering: Identifying and engineering novel enzymes with high specificity and efficiency for the synthesis of this compound.
Metabolic Engineering: Designing and constructing microbial cell factories for the de novo biosynthesis of this compound from simple carbon sources.
Pathway Optimization: Utilizing synthetic biology tools to fine-tune metabolic fluxes and maximize product yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
